molecular formula C36H46O2 B15429710 6,6'-Bis(octyloxy)-2,2'-binaphthalene CAS No. 90449-31-3

6,6'-Bis(octyloxy)-2,2'-binaphthalene

Cat. No.: B15429710
CAS No.: 90449-31-3
M. Wt: 510.7 g/mol
InChI Key: SCPVOBVDUCOZKQ-UHFFFAOYSA-N
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Description

6,6'-Bis(octyloxy)-2,2'-binaphthalene is a chiral, axially symmetrical binaphthyl compound of significant interest in advanced research applications. Its structure, characterized by the restricted rotation around the central bond leading to stable atropisomers, makes it a valuable scaffold in the development of asymmetric catalysts . Researchers utilize this compound and its derivatives as key precursors or ligands in enantioselective synthesis, leveraging its rigid framework to induce chirality in target molecules . Beyond catalysis, this compound holds promise in materials science. The extended aromatic system and the ability to functionalize the core structure make it a candidate for use in organic electronics and as a building block for functional polymers . The incorporation of octyloxy chains enhances the compound's solubility in organic solvents, facilitating its processing in various experimental setups . In pharmaceutical research, while the specific compound is not directly studied, analogous binaphthyl structures have demonstrated notable, enantiomer-specific biological activity, such as acting as spindle poisons that cause depolymerization of microtubules, highlighting the potential for discovering new mechanisms of action . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

90449-31-3

Molecular Formula

C36H46O2

Molecular Weight

510.7 g/mol

IUPAC Name

2-octoxy-6-(6-octoxynaphthalen-2-yl)naphthalene

InChI

InChI=1S/C36H46O2/c1-3-5-7-9-11-13-23-37-35-21-19-31-25-29(15-17-33(31)27-35)30-16-18-34-28-36(22-20-32(34)26-30)38-24-14-12-10-8-6-4-2/h15-22,25-28H,3-14,23-24H2,1-2H3

InChI Key

SCPVOBVDUCOZKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Solvent-Dependent Chirality: Electronic dissymmetry factor (EDF) studies reveal that 6,6′-dibromo-BINOL exhibits solvation-dependent spectral shifts, suggesting utility in solvent-sensing applications .
  • Thermodynamic Stability : Longer alkoxy chains (octyloxy) reduce aggregation in polymers, critical for maintaining low threshold energies in organic lasers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 6,6'-Bis(octyloxy)-2,2'-binaphthalene and its derivatives?

  • Methodology : Start with brominated binaphthalene precursors (e.g., 6,6'-dibromo derivatives) and perform nucleophilic substitution using octanol under inert conditions. Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and melting point analysis (e.g., 133°C for dibromo intermediates) .

Q. How can solvent effects complicate the interpretation of chiroptical spectra (ECD/EDF) for binaphthalene derivatives?

  • Methodology : Use electronic dissymmetry factor (EDF) spectra to complement traditional ECD analysis. For example, EDF reveals solvent-polarity-dependent spectral shifts in [1,1'-binaphthalene]-2,2'-diol derivatives that ECD misses. Employ TD-DFT calculations to model solvent interactions, though discrepancies between experimental and theoretical data may persist .

Q. What methods are reliable for confirming enantiomeric purity in chiral binaphthalene ligands?

  • Methodology : Utilize chiral HPLC with cellulose-based columns and polarimetric detection. Compare optical rotation values (e.g., [α]D = ±99° for dibromo-methoxymethoxy derivatives) with literature data. Cross-validate using X-ray crystallography for absolute configuration determination .

Q. How are binaphthalene-based ligands optimized for asymmetric catalysis?

  • Methodology : Introduce electron-donating groups (e.g., methoxy or octyloxy) to enhance steric bulk and electronic tunability. Test catalytic performance in model reactions (e.g., Heck coupling) using palladium complexes. Compare turnover numbers (TON) and enantioselectivity (ee%) between derivatives like BINAP and Xyl-BINAP .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in natural product isolates resembling binaphthalene derivatives?

  • Methodology : Synthesize proposed structures (e.g., binaphtho-ortho-quinones) and compare NMR/ECD data with natural isolates. For example, structural reassignment of a marine metabolite from a binaphthalenetetrol to a tetrabrominated diphenyl ether was achieved via total synthesis and crystallographic validation .

Q. Why do solvation effects dominate dissymmetry factor spectra in certain binaphthalene diols?

  • Methodology : Analyze solvent-induced conformational changes using variable-temperature EDF spectroscopy. For 6,6'-dibromo derivatives, polar solvents (e.g., acetonitrile) stabilize charge-transfer states, amplifying EDF peaks at non-absorbing wavelengths. Contrast with non-polar solvents (e.g., hexane) to isolate intrinsic chiral properties .

Q. How can contradictory catalytic activity data be reconciled in studies of binaphthalene-phosphine complexes?

  • Methodology : Investigate ligand degradation under reaction conditions (e.g., oxidation of phosphine groups). Use ³¹P NMR to monitor ligand stability. For air-sensitive complexes like H8-BINAP (CAS 139139-86-9), employ Schlenk techniques and compare performance in inert vs. aerobic environments .

Q. What design principles guide the development of binaphthalene derivatives for optoelectronic applications?

  • Methodology : Introduce π-extended substituents (e.g., tert-butylphenyl groups) to enhance luminescence. Characterize photophysical properties via UV-Vis and fluorescence spectroscopy. For example, 6,6'-bis(3,5-di-tert-butylphenyl) derivatives exhibit red-shifted emission due to extended conjugation .

Notes

  • Avoid commercial sources like benchchem.com . Prioritize peer-reviewed studies and reputable catalogs (e.g., Kanto Reagents) for synthesis protocols.
  • Always cross-reference spectroscopic data with computational models (TD-DFT) and crystallography to mitigate misassignment risks .

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